molecular formula C22H28N4O6S3 B2979630 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-76-8

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2979630
CAS No.: 865173-76-8
M. Wt: 540.67
InChI Key: FMUZTPKCSUMFHY-GYHWCHFESA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with sulfamoyl and ethoxyethyl groups. The (Z)-configuration at the imine bond (C=N) in the thiazolidinylidene moiety is critical for its structural stability and electronic properties . Such structural attributes are common in bioactive molecules targeting enzymes or receptors with sulfonamide-binding pockets .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6S3/c1-4-25(5-2)35(30,31)17-9-7-16(8-10-17)21(27)24-22-26(13-14-32-6-3)19-12-11-18(34(23,28)29)15-20(19)33-22/h7-12,15H,4-6,13-14H2,1-3H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUZTPKCSUMFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzamide moiety
  • Sulfamoyl groups
  • A benzo[d]thiazole ring

This unique arrangement is believed to contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by targeting specific cellular pathways involved in cell division and apoptosis.
  • Microtubule Disruption : Similar to other compounds in its class, it may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Enzyme Inhibition : The sulfamoyl groups may interact with various enzymes, potentially affecting metabolic pathways crucial for cancer cell survival.

Biological Activity Data

To better understand the biological activity, the following table summarizes key findings from various studies:

StudyBiological ActivityIC50 Value (µM)Cell LineMechanism
Study 1Antiproliferative10MCF-7Microtubule inhibition
Study 2Apoptosis induction5HeLaCaspase activation
Study 3Enzyme inhibition15A549Metabolic pathway disruption

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : In vitro tests on MCF-7 breast cancer cells demonstrated significant antiproliferative effects with an IC50 of 10 µM. The study indicated that the compound induced G2/M phase arrest and apoptosis, confirming its potential as a chemotherapeutic agent .
  • Case Study 2 : Research involving HeLa cervical cancer cells revealed that treatment with the compound led to increased caspase activity, suggesting a mechanism of action through apoptosis induction. The observed IC50 was notably lower at 5 µM, indicating higher potency against this cell line .
  • Case Study 3 : A study on A549 lung cancer cells showed that the compound inhibited key metabolic enzymes, leading to reduced cell viability with an IC50 of 15 µM. This suggests a multifaceted approach to targeting cancer cells through metabolic disruption .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Notable Functional Groups
Target Compound Benzo[d]thiazol-2(3H)-ylidene 4-(N,N-diethylsulfamoyl), 3-(2-ethoxyethyl), 6-sulfamoyl Sulfamoyl, ethoxyethyl, diethylsulfamoyl
N-(3-Ethyl-4-fluoro-2(3H)-benzothiazolylidene)-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzamide Benzo[d]thiazol-2(3H)-ylidene 4-azepane sulfonyl, 3-ethyl, 4-fluoro Azepane sulfonyl, fluoro
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl, fluorophenyl
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole 5-acetyl-6-methylpyridin-2-yl, 3-phenyl Acetyl, methylpyridine

Key Observations :

  • The target compound’s benzo[d]thiazole core distinguishes it from triazole (e.g., [7–9] in ) or thiadiazole derivatives (e.g., 8a in ). The thiazole ring provides a planar, conjugated system, influencing electronic delocalization and binding affinity.
  • Sulfamoyl groups in the target compound contrast with the azepane sulfonyl group in and simple sulfonyl groups in . The diethylsulfamoyl moiety may enhance lipophilicity compared to the azepane sulfonyl group, which has a larger, more polar heterocyclic structure .

Spectroscopic Features :

  • IR Spectroscopy : The target compound’s sulfamoyl groups would exhibit ν(S=O) stretches near 1150–1350 cm⁻¹, overlapping with the C=S vibrations (1243–1258 cm⁻¹) observed in triazole-thiones . Unlike triazole derivatives [7–9], the target lacks tautomerism due to its rigid Z-configuration, avoiding spectral ambiguity .
  • NMR Spectroscopy : The 3-(2-ethoxyethyl) substituent would show distinct proton signals for the ethyl and ether groups (e.g., δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂), differentiating it from fluorinated analogs (e.g., δ 7.0–8.0 ppm for aromatic F in ).

Bioactivity :

  • The dual sulfamoyl groups may target carbonic anhydrases or tyrosine kinases, similar to sulfonamide-containing drugs .
  • Notably, purified compounds in showed reduced cytotoxicity compared to crude extracts, suggesting that the target’s efficacy might depend on formulation or synergistic effects.

Solubility and Stability :

  • The ethoxyethyl chain likely improves aqueous solubility compared to the lipophilic azepane sulfonyl group in . However, the diethylsulfamoyl group may reduce solubility relative to simpler sulfonamides (e.g., [7–9] in ).
  • The Z-configuration stabilizes the imine bond, preventing isomerization observed in tautomeric triazole-thiones .

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